

Spectroscopic Analysis of 2-(Hydrazinomethyl)pyrimidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(Hydrazinomethyl)pyrimidine

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of **2-(Hydrazinomethyl)pyrimidine**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous pyrimidine derivatives to present a predictive yet scientifically grounded analysis. This document is intended to serve as a valuable resource for the characterization and quality control of **2-(Hydrazinomethyl)pyrimidine** in research and development settings.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **2-(Hydrazinomethyl)pyrimidine** is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyrimidine ring, the hydrazino group, and the methylene bridge. The following table summarizes the predicted vibrational frequencies based on the analysis of similar pyrimidine-containing compounds.^{[1][2][3]}

| Predicted Wavenumber (cm ⁻¹) | Vibrational Mode | Expected Intensity | Notes |
|--|--------------------------------------|-------------------------|---|
| 3400 - 3200 | N-H stretching (hydrazino) | Medium to Strong, Broad | Often appears as multiple peaks due to symmetric and asymmetric stretching of the -NH ₂ group. |
| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak | Characteristic of the C-H bonds on the pyrimidine ring. |
| 2950 - 2850 | C-H stretching (aliphatic) | Medium to Weak | Corresponds to the symmetric and asymmetric stretching of the methylene (-CH ₂ -) group. |
| 1650 - 1550 | C=N and C=C stretching (ring) | Strong | Aromatic ring vibrations of the pyrimidine core. Often appear as a set of sharp bands. |
| 1600 - 1500 | N-H bending (scissoring) | Medium | Deformation vibration of the primary amine in the hydrazino group. |
| 1480 - 1400 | CH ₂ bending (scissoring) | Medium | Deformation vibration of the methylene bridge. |

| | | | |
|-------------|---|------------------|--|
| 1380 - 1250 | C-N stretching | Medium to Strong | Stretching vibrations of the C-N bonds within the pyrimidine ring and the bond to the hydrazinomethyl substituent. |
| Below 1000 | Ring bending and out-of-plane C-H bending | Medium to Weak | Fingerprint region with complex vibrations characteristic of the overall molecular structure. |

Predicted Mass Spectrometry Fragmentation Data

Electron Ionization Mass Spectrometry (EI-MS) of **2-(Hydrazinomethyl)pyrimidine** is anticipated to produce a distinct fragmentation pattern, providing valuable information for structural elucidation. The molecular ion peak is expected, followed by characteristic fragment ions resulting from the cleavage of the hydrazinomethyl side chain and fragmentation of the pyrimidine ring. The predicted mass-to-charge ratios (m/z) and their corresponding ionic fragments are detailed below.

| Predicted m/z | Proposed Fragment Ion | Relative Abundance | Fragmentation Pathway |
|---------------|---|--------------------|---|
| 124 | $[\text{C}_5\text{H}_8\text{N}_4]^+\bullet$ (Molecular Ion) | Moderate | Initial ionization of the molecule. |
| 93 | $[\text{C}_4\text{H}_3\text{N}_2\text{-CH}_2]^+$ | High | Loss of the hydrazino radical ($\bullet\text{NHNH}_2$) from the molecular ion. |
| 80 | $[\text{C}_4\text{H}_4\text{N}_2]^+\bullet$ | High | Cleavage of the C-C bond between the methylene group and the pyrimidine ring, leading to the pyrimidine radical cation. |
| 79 | $[\text{C}_4\text{H}_3\text{N}_2]^+$ | Moderate | Loss of a hydrogen atom from the pyrimidine radical cation. |
| 53 | $[\text{C}_3\text{H}_3\text{N}]^+\bullet$ | Moderate | Further fragmentation of the pyrimidine ring. |
| 31 | $[\text{NH}_2\text{NH}]^+$ | Moderate | Cleavage of the C-N bond to release the hydrazino group. |

Experimental Protocols

The following are generalized experimental protocols for the FT-IR and mass spectrometry analysis of **2-(Hydrazinomethyl)pyrimidine**, which can be adapted based on the specific instrumentation available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-(Hydrazinomethyl)pyrimidine** for the identification of its functional groups.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation and Data Acquisition:
 - Use a Fourier-Transform Infrared Spectrometer.
 - Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Hydrazinomethyl)pyrimidine**.

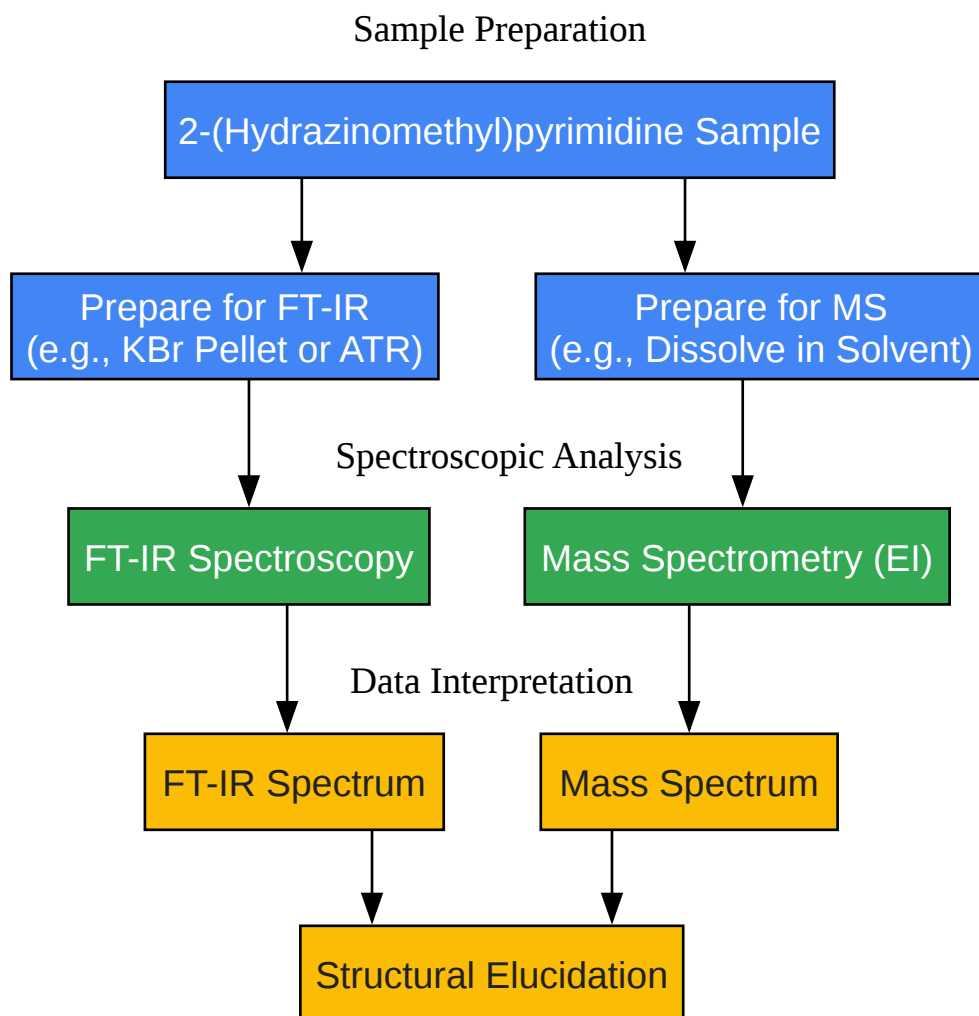
Methodology:

- Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
- Ionization:
 - Utilize Electron Ionization (EI) as the ionization method.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[\[6\]](#)[\[9\]](#)
- Mass Analysis:
 - Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
- Data Analysis:
 - Identify the molecular ion peak ($M^{+\bullet}$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the obtained spectrum with spectral libraries or predict fragmentation pathways to confirm the structure.[\[10\]](#)[\[11\]](#)[\[12\]](#)

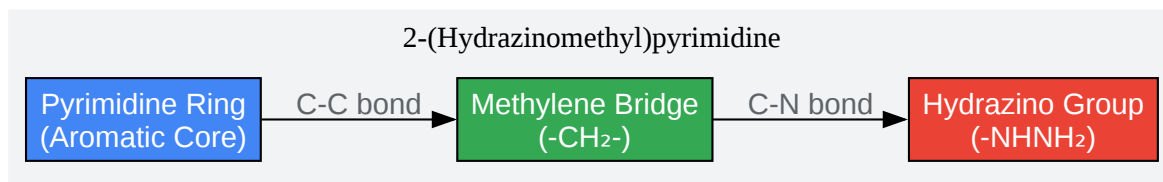
Visualizations

The following diagrams illustrate the logical workflow for the analysis and the key structural features of **2-(Hydrazinomethyl)pyrimidine**.



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Caption: Experimental workflow for the spectroscopic analysis of **2-(Hydrazinomethyl)pyrimidine**.



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Caption: Key structural components of **2-(Hydrazinomethyl)pyrimidine**.

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